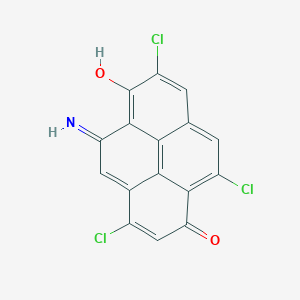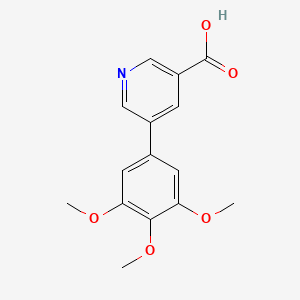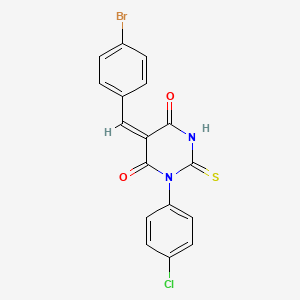
10-amino-2,5,8-trichloro-1,6-pyrenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-amino-2,5,8-trichloro-1,6-pyrenedione, also known as ATPD, is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. ATPD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
Wirkmechanismus
The mechanism of action of 10-amino-2,5,8-trichloro-1,6-pyrenedione is not fully understood, but it is thought to involve the formation of reactive oxygen species and other free radicals. These molecules can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and oxidative stress, the inhibition of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-amino-2,5,8-trichloro-1,6-pyrenedione in lab experiments is its ability to induce DNA damage and oxidative stress, which can be useful for studying these processes in vitro. However, this compound can also be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 10-amino-2,5,8-trichloro-1,6-pyrenedione. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of specific biomolecules in cells and tissues. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress in disease processes, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesemethoden
The synthesis of 10-amino-2,5,8-trichloro-1,6-pyrenedione involves several steps, starting with the reaction of pyrene with nitric acid to form 1-nitropyrene. This compound is then reacted with chlorosulfonic acid to form 1-chloro-3-nitropyrene, which is further reacted with ammonia to form 10-amino-1,6-pyrenedione. Finally, this compound is chlorinated with chlorine gas to form this compound.
Wissenschaftliche Forschungsanwendungen
10-amino-2,5,8-trichloro-1,6-pyrenedione has been used in a variety of scientific research applications, including studies of DNA damage and repair, oxidative stress, and cellular signaling pathways. It has also been used as a fluorescent probe for the detection of reactive oxygen species and other biomolecules.
Eigenschaften
IUPAC Name |
3,7,10-trichloro-6-hydroxy-5-iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3NO2/c17-7-4-11(21)14-8(18)1-5-2-9(19)16(22)15-10(20)3-6(7)13(14)12(5)15/h1-4,20,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFAHXZROFIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C3C2=C4C(=CC3=N)C(=CC(=O)C4=C1Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5001905.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5001922.png)
![2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)
![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)
![1-(benzylthio)-4-cyclohexyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5001957.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~3~,N~3~-diethyl-beta-alaninamide dihydrochloride hydrate](/img/structure/B5001963.png)

![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001988.png)
![4-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5001992.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)

![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)